molecular formula C16H20ClNO B1388189 (4-Methoxy-benzyl)-(1-phenyl-ethyl)-amine hydrochloride CAS No. 858427-92-6

(4-Methoxy-benzyl)-(1-phenyl-ethyl)-amine hydrochloride

Cat. No.: B1388189
CAS No.: 858427-92-6
M. Wt: 277.79 g/mol
InChI Key: XWQYVKHTWHDOTK-UHFFFAOYSA-N
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Description

(4-Methoxy-benzyl)-(1-phenyl-ethyl)-amine hydrochloride is an organic compound that features a benzyl group substituted with a methoxy group and a phenyl-ethyl amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxy-benzyl)-(1-phenyl-ethyl)-amine hydrochloride typically involves the following steps:

    Starting Materials: 4-Methoxybenzyl chloride and 1-phenylethylamine.

    Reaction: The reaction between 4-Methoxybenzyl chloride and 1-phenylethylamine is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically conducted in an organic solvent like dichloromethane or toluene.

    Formation of the Amine: The nucleophilic substitution reaction results in the formation of (4-Methoxy-benzyl)-(1-phenyl-ethyl)-amine.

    Hydrochloride Formation: The free amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Utilizing large reactors to handle the increased volume of reactants.

    Purification: Employing techniques such as crystallization or distillation to purify the final product.

    Quality Control: Ensuring the product meets industry standards through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxy-benzyl)-(1-phenyl-ethyl)-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be used.

    Substitution: Electrophilic reagents like bromine or nitrating agents are employed.

Major Products

    Oxidation Products: 4-Methoxybenzaldehyde or 4-Methoxybenzoic acid.

    Reduction Products: Various amine derivatives.

    Substitution Products: Halogenated or nitrated benzyl derivatives.

Scientific Research Applications

(4-Methoxy-benzyl)-(1-phenyl-ethyl)-amine hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (4-Methoxy-benzyl)-(1-phenyl-ethyl)-amine hydrochloride involves its interaction with specific molecular targets. The compound may act on:

    Receptors: Binding to certain receptors in biological systems, influencing cellular responses.

    Enzymes: Inhibiting or activating enzymes, thereby affecting metabolic pathways.

    Pathways: Modulating signaling pathways that regulate various physiological processes.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzyl chloride: A precursor in the synthesis of (4-Methoxy-benzyl)-(1-phenyl-ethyl)-amine hydrochloride.

    4-Methoxybenzyl alcohol: Another related compound with similar structural features.

    4-Methoxybenzaldehyde: An oxidation product of the methoxybenzyl group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its methoxybenzyl and phenyl-ethyl amine moieties contribute to its versatility in various applications.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-1-phenylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO.ClH/c1-13(15-6-4-3-5-7-15)17-12-14-8-10-16(18-2)11-9-14;/h3-11,13,17H,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWQYVKHTWHDOTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NCC2=CC=C(C=C2)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40660682
Record name N-[(4-Methoxyphenyl)methyl]-1-phenylethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858427-92-6
Record name N-[(4-Methoxyphenyl)methyl]-1-phenylethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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